molecular formula C8H8N2O4 B172588 (4-Nitropyridin-2-yl)methyl acetate CAS No. 131747-32-5

(4-Nitropyridin-2-yl)methyl acetate

Cat. No. B172588
M. Wt: 196.16 g/mol
InChI Key: ZMMYZZKCVSFJJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07902193B2

Procedure details

To acetic anhydride (60 mL, 0.635 mol) at 110° C. under a nitrogen atmosphere was added 2-methyl-4-nitro-pyridin-1-ol (15)(17.1 g, 111 mmol) portionwise over 1 minute. After approximately 2 minutes the solution began to darken and heating maintained at 100-120° C. for 30 minutes and then allowed to cool to 80° C. Ethanol (60 mL) was added and the solution was concentrated under vacuum; residue slurried in water (140 mL) and the mixture neutralised with NaHCO3 (ca. 40 g). The aqueous liquor was extracted with ethyl acetate (4×100 mL, combined extracts washed with brine (2×100 mL, dried over Na2SO4, concentrated in vacuo to a crude oil. The material was subjected to flash chromatography eluent hexane:TBME (2:1). A brown oil was isolated, single peak in LC-MS analysis, (6.44 g 30%); m/z (LC-MS, ESP), RT=3.65 mins, (M+H) 197.
Quantity
60 mL
Type
reactant
Reaction Step One
Name
2-methyl-4-nitro-pyridin-1-ol
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5](=O)[CH3:6])(=[O:3])[CH3:2].CC1[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[CH:12]=[CH:11][N:10]1O>C(O)C>[N+:15]([C:13]1[CH:12]=[CH:11][N:10]=[C:6]([CH2:5][O:4][C:1](=[O:3])[CH3:2])[CH:14]=1)([O-:17])=[O:16]

Inputs

Step One
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
2-methyl-4-nitro-pyridin-1-ol
Quantity
17.1 g
Type
reactant
Smiles
CC1N(C=CC(=C1)[N+](=O)[O-])O
Step Two
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 (± 10) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 80° C
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated under vacuum
EXTRACTION
Type
EXTRACTION
Details
The aqueous liquor was extracted with ethyl acetate (4×100 mL
WASH
Type
WASH
Details
combined extracts washed with brine (2×100 mL
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a crude oil
CUSTOM
Type
CUSTOM
Details
A brown oil was isolated

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
Smiles
[N+](=O)([O-])C1=CC(=NC=C1)COC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.